molecular formula C22H20N4O5S2 B5523288 N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)

N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)

Cat. No. B5523288
M. Wt: 484.6 g/mol
InChI Key: GQNQVIBDSJLYSQ-UHFFFAOYSA-N
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Description

N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide), also known as BBM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BBM belongs to the family of sulfonamide compounds and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) is not fully understood. However, studies have shown that N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) inhibits the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized using different methods. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) is also stable under normal laboratory conditions. However, one limitation is that N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) is insoluble in water, which can make it difficult to use in some experiments. Another limitation is that N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has low bioavailability, which can limit its potential applications in vivo.

Future Directions

There are several future directions for the study of N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide). One direction is to investigate its potential applications in drug delivery systems. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been shown to have good biocompatibility, which makes it a promising candidate for use in drug delivery systems. Another direction is to study its potential applications in catalysis. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been shown to be an effective ligand for the synthesis of chiral catalysts, which can have applications in the synthesis of pharmaceuticals and other chemicals. Finally, further studies are needed to understand the mechanism of action of N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) and its potential applications in various fields.

Synthesis Methods

N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) can be synthesized using different methods, including the reaction of 2-aminobenzoxazole with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-formylbenzoic acid with 2-aminobenzoxazole in the presence of a base, followed by the reaction with 4-methylbenzenesulfonyl chloride. Both methods yield N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) as a white crystalline solid.

Scientific Research Applications

N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has also been studied for its antibacterial and antifungal properties. In materials science, N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide) has been used as a ligand for the synthesis of chiral catalysts.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,3-bis-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-15-7-11-17(12-8-15)32(27,28)25-21(24-22-23-19-5-3-4-6-20(19)31-22)26-33(29,30)18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNQVIBDSJLYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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